1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-13-10-14(2)24(21-13)16-11-15(19-12-20-16)22-6-8-23(9-7-22)17(25)18(3,4)5/h10-12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMVDRQSZZEZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidine Cores
- Compound 3 (from ): (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine Differs in substituents: A hydrazine group replaces the piperazine-dimethylpropanone chain. The p-tolyl group enhances aromatic interactions but reduces polarity compared to the dimethylpropanone in the target compound .
- Compound 4i (from ): Contains a coumarin-linked pyrimidinone and tetrazole-pyrrole system. The coumarin substituent introduces fluorescence properties, absent in the target compound. The tetrazole ring provides metabolic stability but increases molecular weight (MW: ~580 g/mol vs. ~386 g/mol for the target compound) .
Piperazine-Containing Analogues
- Compound 5 (from ): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Shares a piperazine-ketone backbone but replaces pyrimidine with a pyrazole-butanoic acid chain. The trifluoromethylphenyl group enhances lipophilicity (ClogP: ~3.2 vs. ~2.1 for the target compound) .
- N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (from ):
Key Data Table
Pharmacological Implications
- The target compound’s dimethylpropanone group may improve blood-brain barrier penetration compared to hydrazine (Compound 3) or coumarin derivatives (Compound 4i).
- Piperazine analogues with trifluoromethyl groups (Compound 5) exhibit higher ClogP, favoring CNS activity but risking off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
